![molecular formula C20H23N3O2 B13096430 2H-Indazole-6-carboxamide, 3-ethoxy-N-(phenylmethyl)-2-propyl- CAS No. 919108-02-4](/img/structure/B13096430.png)
2H-Indazole-6-carboxamide, 3-ethoxy-N-(phenylmethyl)-2-propyl-
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Overview
Description
N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts and solvents to facilitate the formation of C-N and N-N bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Cancer Treatment
The compound exhibits promising antineoplastic properties, functioning as an inhibitor of various enzymes involved in cancer progression. Its structural characteristics allow it to interact with specific molecular targets, making it a candidate for cancer therapy.
- Case Study : A study demonstrated that derivatives of indazole compounds showed efficacy against multiple cancer cell lines, indicating that the incorporation of the 2H-indazole structure enhances anti-cancer activity.
Inhibition of Enzymatic Activity
The compound has been identified as a potent inhibitor of PARP1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair processes. Inhibition of PARP1 can lead to increased sensitivity of cancer cells to chemotherapy.
- Research Findings : The IC50 value for this compound as a PARP1 inhibitor is reported to be around 3.2 nM, highlighting its potency in disrupting DNA repair mechanisms in cancer cells .
Formulation in Skincare Products
Recent studies have explored the use of indazole derivatives in cosmetic formulations due to their potential skin benefits, including anti-inflammatory and antioxidant properties.
- Case Study : A formulation containing indazole derivatives was evaluated for its moisturizing effects and stability. Results indicated improved skin hydration and texture after application over a period of four weeks.
Development of Novel Therapeutics
Ongoing research is focused on developing new derivatives of 2H-Indazole-6-carboxamide that could enhance therapeutic efficacy while reducing potential side effects. The exploration of combination therapies involving this compound with other anticancer agents is also being investigated.
Clinical Trials
There is a necessity for clinical trials to assess the safety and efficacy of this compound in humans. Preliminary results from preclinical studies show promise, warranting further investigation.
Mechanism of Action
The mechanism of action of N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Other indazole derivatives: Compounds like 1H-indazole and 2H-indazole have similar core structures but differ in their functional groups and biological activities.
Uniqueness
N-Benzyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide stands out due to its specific functional groups, which confer unique chemical and biological properties
Biological Activity
2H-Indazole-6-carboxamide, 3-ethoxy-N-(phenylmethyl)-2-propyl- is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23N3O2
- Molecular Weight : 323.41 g/mol
- CAS Number : 919108-17-1
The compound features an indazole ring structure, which is significant in medicinal chemistry for its diverse biological activities.
Biological Activity Overview
The biological activity of 2H-Indazole-6-carboxamide derivatives has been explored primarily in the context of their potential as therapeutic agents. The following sections detail specific areas of activity:
1. Antitumor Activity
Research has indicated that indazole derivatives, including 2H-Indazole-6-carboxamide, exhibit notable antitumor properties. These compounds have been shown to inhibit various cancer cell lines by targeting multiple pathways involved in tumor growth and proliferation.
- Mechanism of Action : Indazole derivatives often act as inhibitors of specific kinases involved in cancer progression, such as BRAF and EGFR. They may also induce apoptosis in cancer cells through the activation of intrinsic pathways.
2. Anti-inflammatory Effects
The anti-inflammatory properties of indazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways, potentially offering therapeutic options for conditions like arthritis and other inflammatory diseases.
- Case Study : A study demonstrated that a related indazole compound significantly reduced inflammatory markers in animal models of arthritis, suggesting a promising avenue for further research into its therapeutic potential.
3. Antimicrobial Activity
Indazole compounds have shown varying degrees of antimicrobial activity against several bacterial strains. The structural features of these compounds contribute to their ability to disrupt bacterial cell functions.
Activity Type | Tested Strains | Results |
---|---|---|
Antibacterial | E. coli | Significant inhibition at low concentrations |
Antifungal | C. albicans | Moderate activity observed |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2H-Indazole-6-carboxamide derivatives. Modifications to the ethoxy and phenylmethyl groups can enhance potency and selectivity against specific biological targets.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antitumor Efficacy : In vitro studies showed that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
- Inflammatory Response Modulation : In vivo models demonstrated a reduction in pro-inflammatory cytokines following treatment with indazole derivatives.
- Antimicrobial Spectrum : The compound displayed broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.
Properties
CAS No. |
919108-02-4 |
---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-3-ethoxy-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C20H23N3O2/c1-3-12-23-20(25-4-2)17-11-10-16(13-18(17)22-23)19(24)21-14-15-8-6-5-7-9-15/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,24) |
InChI Key |
RUWKCLVIGQOQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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